molecular formula C8H6BrN3O B13677252 1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone

1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone

Cat. No.: B13677252
M. Wt: 240.06 g/mol
InChI Key: YOVSPIHUJBHUOA-UHFFFAOYSA-N
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Description

1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone is a heterocyclic compound that contains both pyrrole and pyrazine rings.

Preparation Methods

The synthesis of 1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone typically involves multiple steps. One common method includes the cross-coupling of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization, often catalyzed by cesium carbonate in dimethyl sulfoxide, to yield the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone is not fully understood. it is believed to exert its effects through the inhibition of specific kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

1-(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone can be compared with other pyrrolopyrazine derivatives, such as:

These compounds share similar structural features but may differ in their biological activities and chemical reactivity

Properties

Molecular Formula

C8H6BrN3O

Molecular Weight

240.06 g/mol

IUPAC Name

1-(2-bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)ethanone

InChI

InChI=1S/C8H6BrN3O/c1-4(13)5-2-10-8-7(5)12-6(9)3-11-8/h2-3H,1H3,(H,10,11)

InChI Key

YOVSPIHUJBHUOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CNC2=NC=C(N=C12)Br

Origin of Product

United States

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